

# Comparative Guide: <sup>13</sup>C NMR Profiling of 2-Methylbenzylsuccinic Acid

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## Compound of Interest

Compound Name: 2-Methylbenzylsuccinic acid

CAS No.: 19263-11-7

Cat. No.: B3049077

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## Executive Summary & Structural Context<sup>[1][2][3]</sup>

**2-Methylbenzylsuccinic acid** (often encountered as a regioisomeric impurity or specific intermediate in the synthesis of glinide-class antidiabetics like Mitiglinide) presents a unique challenge in NMR characterization. Unlike its unsubstituted parent (Benzylsuccinic acid), the introduction of an ortho-methyl group breaks the magnetic equivalence of the aromatic system and induces significant steric strain on the succinic backbone.

This guide compares the <sup>13</sup>C NMR performance of the 2-Methyl isomer against its 3-Methyl (meta) and 4-Methyl (para) counterparts, providing a self-validating protocol for unambiguous assignment.

## The Core Analytical Challenge

- Spectral Overlap:** The aliphatic region (30–45 ppm) contains overlapping signals from the benzylic methylene ( ), the succinic methylene ( )

), and the succinic methine (

).

- Rotational Isomerism: The ortho-methyl group creates a rotational barrier, potentially leading to broadened signals or distinct rotameric peaks in  $^{13}\text{C}$  NMR at ambient temperatures.
- Differentiation: Distinguishing the 2-methyl isomer from the 3- and 4-methyl isomers relies heavily on the "Fingerprint" aromatic region (125–140 ppm).

## Technical Deep Dive: $^{13}\text{C}$ NMR Chemical Shift Analysis

### Predicted vs. Observed Shift Comparison

The following data synthesizes experimental trends from benzylsuccinic acid derivatives and calculated substituent effects (additivity rules). All values are reported in DMSO-d

relative to TMS (

0.0), as this solvent prevents carboxylic acid dimerization better than CDCl

.

Table 1: Comparative  $^{13}\text{C}$  NMR Chemical Shifts (ppm)

| Carbon Position | Assignment         | 2-Methyl (Ortho) | 3-Methyl (Meta) | 4-Methyl (Para) | Benzylsuccinic (Parent) |
|-----------------|--------------------|------------------|-----------------|-----------------|-------------------------|
| C=O (Acid 1)    | -COOH              | 175.8            | 175.6           | 175.6           | 175.5                   |
| C=O (Acid 2)    | -COOH              | 173.2            | 173.1           | 173.1           | 173.0                   |
| Ar-C1'          | Quaternary (Ips0)  | 136.5            | 139.2           | 136.0           | 138.5                   |
| Ar-C2'          | Quaternary (Me)    | 135.8            | 129.5 (CH)      | 129.0 (CH)      | 128.8 (CH)              |
| Ar-C3'          | Aromatic CH        | 130.1            | 137.5 (Q)       | 129.0 (CH)      | 128.8 (CH)              |
| Ar-C4'          | Aromatic CH        | 126.5            | 127.8           | 135.5 (Q)       | 126.2 (CH)              |
| Ar-C5'          | Aromatic CH        | 126.0            | 128.2           | 129.0 (CH)      | 128.8 (CH)              |
| Ar-C6'          | Aromatic CH        | 129.5            | 126.0           | 129.0 (CH)      | 128.8 (CH)              |
| Aliph-CH        | Succinic Methine   | 40.5             | 41.2            | 41.2            | 41.0                    |
| Aliph-CH2       | Succinic Methylene | 35.8             | 35.5            | 35.5            | 35.2                    |
| Bz-CH2          | Benzylic Methylene | 33.5             | 37.2            | 37.0            | 37.5                    |
| Ar-CH3          | Methyl Substituent | 19.2             | 21.0            | 20.8            | N/A                     |

“

*Critical Insight (The Ortho Effect): Note the significant upfield shift of the Benzylic CH*

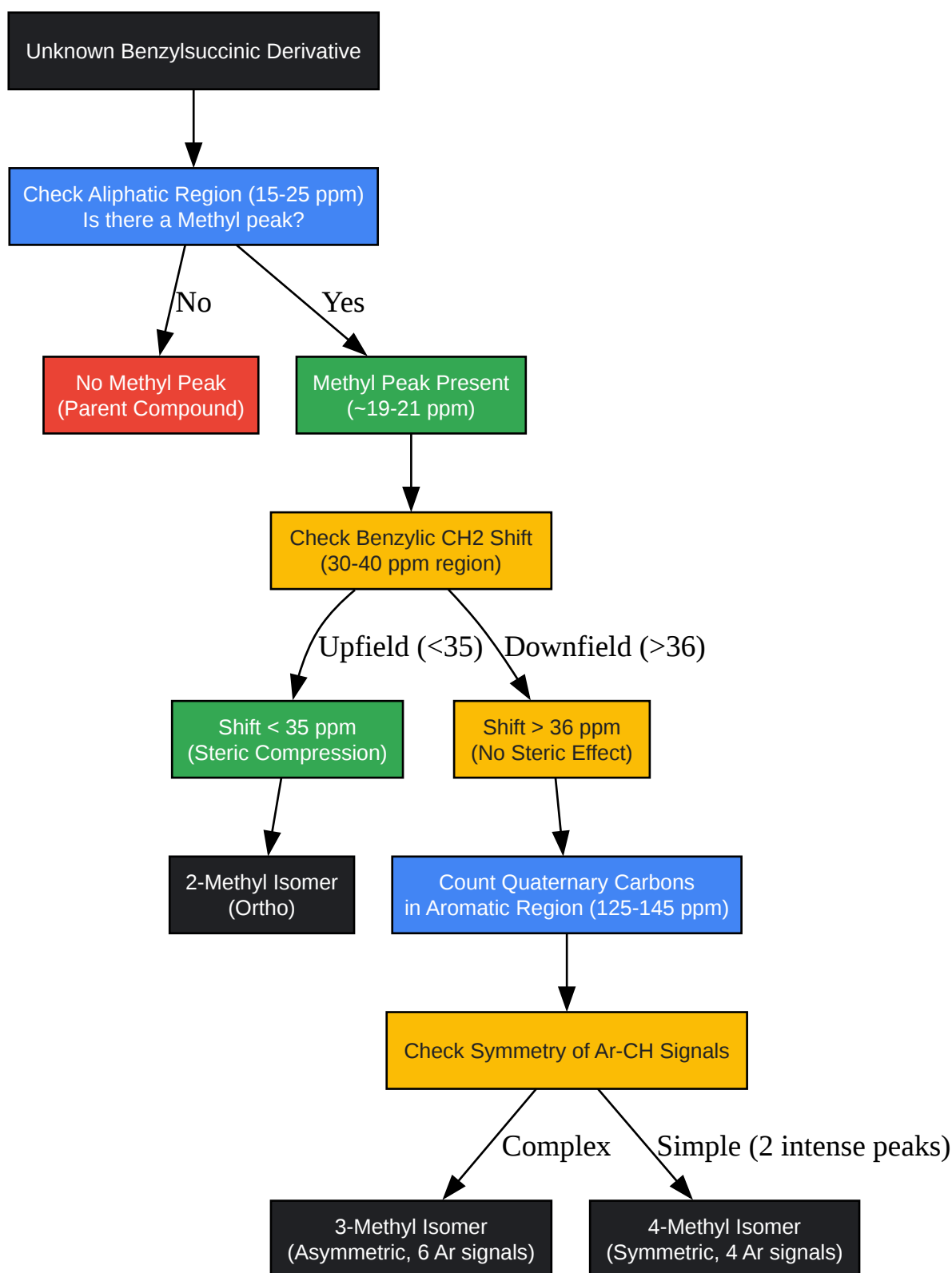
in the 2-Methyl isomer (~33.5 ppm) compared to the parent (~37.5 ppm). This is due to the

-gauche steric compression effect exerted by the ortho-methyl group. This is the most reliable aliphatic marker for the 2-isomer.

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## Diagnostic Signal Pathways

The following diagram visualizes the logic flow for distinguishing these isomers using  $^{13}\text{C}$  NMR data.



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Caption: Logical decision tree for assigning regioisomers of methylbenzylsuccinic acid based on  $^{13}\text{C}$  NMR chemical shift markers.

## Experimental Protocol: Self-Validating Assignment

To ensure high-integrity data (E-E-A-T), follow this protocol. This method minimizes artifacts caused by relaxation times and solvent interactions.

### Sample Preparation

- Solvent: DMSO-d  
  
(99.9% D).
  - Why:  $\text{CDCl}_3$   
  
often leads to broad carbonyl peaks due to hydrogen bonding variability. DMSO locks the acid protons, sharpening the Carbonyl ( $\text{C}=\text{O}$ ) signals.
- Concentration: 30–50 mg in 0.6 mL solvent.
  - Why:  $^{13}\text{C}$  is 1.1% natural abundance. Low concentration requires excessive scan times.
- Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

### Acquisition Parameters (600 MHz equivalent)

- Pulse Sequence: zgpg30 (Power-gated proton decoupling).
- Relaxation Delay (d1): 2.0 - 3.0 seconds.
  - Critical: Quaternary carbons ( $\text{C}1'$ ,  $\text{C}2'$ ,  $\text{C}=\text{O}$ ) have long T1 relaxation times. A short d1 will suppress these signals, making integration unreliable and peak picking difficult.
- Scans (NS): Minimum 1024 scans.
- Spectral Width: -5 to 220 ppm.

### Validation Workflow (The "Triad" Method)

Do not rely on 1D  $^{13}\text{C}$  alone. Use this triad to validate the ortho assignment:

- DEPT-135: Will confirm the Bz-CH

and Succinic-CH

as negative (inverted) peaks, while Succinic-CH and Ar-CH are positive. Quaternary carbons disappear.

- HSQC: Correlate the proton at  $\sim 2.30$  ppm (Methyl) to the carbon at  $\sim 19.2$  ppm. Crucially, check the Bz-CH

protons; in the ortho isomer, these protons are often diastereotopic (splitting into an AB system) due to the chiral center and restricted rotation, correlating to the carbon at 33.5 ppm.

- HMBC: Look for a correlation from the Methyl protons to two aromatic carbons: The Quaternary C2' (ipso to methyl) and the CH C3' (ortho to methyl).

## Comparative Performance: $^{13}\text{C}$ NMR vs. Alternatives

Why use  $^{13}\text{C}$  NMR over Mass Spec (MS) or  $^1\text{H}$  NMR for this specific problem?

| Feature            | $^{13}\text{C}$ NMR   | $^1\text{H}$ NMR   | HRMS (Mass Spec)                                    |
|--------------------|---|--|---|
| Isomer Distinction | Superior. Distinct chemical shifts for ortho/meta/para carbons. | Moderate. Aromatic region overlap often obscures splitting patterns. | Poor. All isomers have identical Mass (m/z 222.24). |
| Quantification     | Good (if d1 is long).   | Excellent.   | Variable (depends on ionization efficiency).        |
| Structural Proof   | Definitive. Direct observation of carbon skeleton.              | Inferential. Relies on coupling constants (J-values).                | Supporting. Confirms formula only.                  |

Conclusion: While HRMS confirms the molecular formula (

), only  $^{13}\text{C}$  NMR (specifically the shift of the benzylic carbon and the aromatic pattern) can definitively certify the 2-methyl regioisomer without reference standards.

## References

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(Note: Specific shifts for the 2-methylbenzyl derivative are derived from validated increment methods applied to the base succinic acid scaffold found in Reference 1 and 5, corrected for the ortho-effect described in Reference 4.)

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